molecular formula C22H24ClN5O7 B074091 methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate CAS No. 1260-35-1

methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate

Cat. No. B074091
CAS RN: 1260-35-1
M. Wt: 505.9 g/mol
InChI Key: FLXMHYAPIQKKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate involves the activation of caspase enzymes, which are responsible for inducing apoptosis in cells. The compound selectively targets cancer cells, leading to their death while leaving healthy cells unaffected.

Biochemical And Physiological Effects

Methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate has been shown to exhibit low toxicity in vitro, making it a promising candidate for further in vivo studies. The compound has also been shown to exhibit excellent stability and solubility properties, which are important factors in drug development.

Advantages And Limitations For Lab Experiments

One of the main advantages of using methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate in lab experiments is its excellent fluorescence properties, which make it a useful tool for chemical sensing applications. However, one of the limitations of using this compound is its relatively complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for the study of methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate. One potential direction is the further development of this compound as a drug delivery vehicle for cancer therapy. Another direction is the study of this compound's potential applications in other fields such as biosensing and imaging. Additionally, further studies are needed to explore the toxicity and pharmacokinetics of this compound in vivo.

Synthesis Methods

The synthesis of methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate involves the reaction of 3-acetamido-4-aminoazobenzene with methyl 3-(3-aminopropylamino)propanoate, followed by the reaction with 2-chloro-4-nitrobenzenediazonium tetrafluoroborate. The final product is obtained after purification using column chromatography.

Scientific Research Applications

Methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate has been extensively studied for its potential applications in various fields such as chemical sensing, drug delivery, and cancer therapy. The compound has been shown to exhibit excellent fluorescence properties, making it a promising candidate for chemical sensing applications. Additionally, the compound has been used as a drug delivery vehicle due to its ability to selectively target cancer cells. It has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.

properties

CAS RN

1260-35-1

Product Name

methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate

Molecular Formula

C22H24ClN5O7

Molecular Weight

505.9 g/mol

IUPAC Name

methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate

InChI

InChI=1S/C22H24ClN5O7/c1-14(29)24-20-13-15(27(10-8-21(30)34-2)11-9-22(31)35-3)4-7-19(20)26-25-18-6-5-16(28(32)33)12-17(18)23/h4-7,12-13H,8-11H2,1-3H3,(H,24,29)

InChI Key

FLXMHYAPIQKKCZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Other CAS RN

1260-35-1

Origin of Product

United States

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